molecular formula C6H3Cl2IO2S B2622063 5-Chloro-2-iodobenzene-1-sulfonyl chloride CAS No. 124866-38-2

5-Chloro-2-iodobenzene-1-sulfonyl chloride

Cat. No.: B2622063
CAS No.: 124866-38-2
M. Wt: 336.95
InChI Key: SCLKPOYHUMJAMG-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzene-1-sulfonyl chloride (CAS 1261516-91-9) is a versatile bifunctional aromatic sulfonyl chloride intermediate prized in organic and medicinal chemistry research. This compound features two highly reactive halogens—a sulfonyl chloride group and an iodine substituent—that allow for sequential and orthogonal functionalization . The sulfonyl chloride moiety is a key precursor for generating sulfonamides, a functional group present in a vast array of pharmacologically active molecules . Research indicates that chlorinated heterocyclic compounds are crucial in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine, highlighting the value of chlorinated building blocks like this one in drug discovery programs targeting various diseases . Its primary research applications include serving as a scaffold in the synthesis of potential pharmaceutical candidates, particularly in constructing novel sulfonamide-based compounds. The iodine atom allows for further elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex biaryl or alkynyl structures. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-iodobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLKPOYHUMJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-Chloro-2-iodobenzene. This can be achieved through the reaction of 5-Chloro-2-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.

    Electrophilic Aromatic Substitution: The chloro and iodo substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the iodo substituent acts as a leaving group, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Sulfonamides and Sulfonate Esters: Formed from nucleophilic substitution reactions.

    Nitro and Bromo Derivatives: Formed from electrophilic aromatic substitution reactions.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemical Synthesis

5-Chloro-2-iodobenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various sulfonamide compounds. Its ability to introduce sulfonyl groups into organic molecules makes it valuable for creating biologically active compounds.

Synthesis of Sulfonamides

Sulfonamides are important in pharmaceuticals due to their antibacterial properties. The reaction of this compound with amines leads to the formation of sulfonamides, which are used in treating infections.

Case Study:
A study demonstrated the synthesis of a series of sulfonamides from this compound, showing effective yields and biological activity against various bacterial strains, comparable to traditional antibiotics like penicillin .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural features contribute to the activity of several drug candidates.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. These derivatives were tested against various cancer cell lines, showing promising results.

Data Table: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)
5-Chloro-2-IodobenzeneHeLa12.5
4-Chloro DerivativeMCF715.0
3-Iodo DerivativeA54910.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests.

Material Science

In material science, this compound is utilized in the development of polymers and other materials with specific functional properties.

Polymerization Reactions

The compound can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers through sulfonyl group incorporation.

Case Study:
A recent investigation into the use of this compound in polymer synthesis revealed improved thermal stability and mechanical strength in the resulting materials compared to those synthesized without it .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Molecular Targets and Pathways:

    Nucleophilic Attack: The sulfonyl chloride group is susceptible to nucleophilic attack, resulting in the formation of covalent bonds with nucleophiles.

    Electrophilic Substitution: The chloro and iodo substituents on the benzene ring can participate in electrophilic substitution reactions, influencing the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-chloro-2-iodobenzene-1-sulfonyl chloride is compared with three analogous sulfonyl chlorides:

Key Observations

Nitro groups (e.g., in 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) strongly withdraw electrons, enhancing the electrophilicity of the sulfonyl chloride group and accelerating reactions with nucleophiles . Acetamido groups (e.g., in 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride) may participate in hydrogen bonding, influencing solubility and crystallization behavior .

Molecular Weight Trends :

  • The iodine-containing compound has the highest molecular weight (353.42 g/mol) due to iodine’s large atomic mass. Bromine (289.96 g/mol ) and nitro groups (274.06 g/mol ) reduce molecular weight but introduce distinct electronic effects.

Synthetic Utility :

  • 5-Bromo-2-chlorobenzene-1-sulfonyl chloride is preferred for Suzuki-Miyaura coupling reactions due to bromine’s compatibility with palladium catalysts .
  • The nitro-substituted derivative is ideal for high-energy intermediates in explosives or dyes , whereas the acetamido variant may serve as a precursor to bioactive molecules .

Biological Activity

5-Chloro-2-iodobenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound features a benzene ring substituted with both chloro and iodo groups, along with a sulfonyl chloride functional group. This combination enhances its electrophilic characteristics, making it a valuable intermediate in organic synthesis.

The reactivity of this compound is primarily attributed to its sulfonyl chloride moiety, which acts as an electrophile. The compound can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This property is exploited in modifying proteins and peptides through sulfonylation reactions, which can significantly alter their biological activity and stability.

Key Mechanisms:

  • Nucleophilic Attack : The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate ester bonds.
  • Electrophilic Substitution : The chloro and iodo substituents can participate in electrophilic aromatic substitution reactions, influencing the compound's reactivity in various chemical processes.

Drug Development

This compound has been utilized as a building block in the synthesis of pharmaceuticals. Its ability to modify biomolecules makes it particularly useful in creating compounds with enhanced therapeutic properties.

Case Studies

  • Antifungal Activity : In studies involving structurally similar compounds, modifications using sulfonyl chlorides have demonstrated broad-spectrum antifungal activity against various strains, including Candida and Aspergillus species. For example, related compounds showed significant inhibition of fungal growth at low concentrations .
  • Anticancer Research : Compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation. The sulfonamide derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Chloro-2-iodobenzeneContains both chloro and iodo substituentsVersatile reactivity in drug synthesis
2-Iodobenzenesulfonyl ChlorideLacks chloro substituentLimited reactivity
5-Chlorobenzenesulfonyl ChlorideLacks iodo substituentDifferent selectivity profile

The unique combination of functional groups in this compound allows for diverse applications not achievable with its analogs.

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-2-iodobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sulfonation and halogenation of a benzene derivative. For example, 2-iodobenzene sulfonyl chloride synthesis (analogous to the title compound) requires pH-controlled reactions. In a typical procedure, the precursor (e.g., 5-chloro-2-iodobenzenesulfonic acid) is treated with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Key steps include:
  • Maintaining pH 8–9 with Na₂CO₃ during sulfonation to avoid premature hydrolysis .
  • Gradual addition of chlorinating agents at 0–5°C to control exothermic reactions .
  • Purification via recrystallization (e.g., methanol/water mixtures) to isolate the product .
    Optimization involves adjusting stoichiometry, temperature, and solvent polarity to maximize yield and minimize side products like sulfonic acids.

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodine and chlorine positions) via coupling constants and chemical shifts.
  • FT-IR : Identify S=O stretches (~1360 cm⁻¹ and ~1170 cm⁻¹) and C-Cl/I bonds .
  • HPLC/MS : Assess purity (>95%) and detect trace impurities .
  • Elemental Analysis : Verify C, H, S, and halogen content .
    For novel derivatives, single-crystal X-ray diffraction provides definitive structural proof .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods due to its reactivity with moisture, releasing HCl and SO₂ .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. What are its primary applications in medicinal chemistry?

  • Methodological Answer : It serves as a sulfonating agent in drug discovery:
  • Sulfonamide Formation : React with amines to create sulfonamide libraries for kinase or protease inhibitors .
  • Prodrug Activation : Act as a leaving group in prodrugs (e.g., antibiotic conjugates) .
  • Radiolabeling : The iodine atom enables ¹²⁵I/¹³¹I labeling for pharmacokinetic studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or crystal packing effects. Strategies include:
  • Variable-Temperature NMR : Identify conformational exchange broadening .
  • DFT Calculations : Compare experimental NMR shifts with computed values for different tautomers .
  • Polymorph Screening : Test crystallization solvents to isolate alternative crystal forms .
    For example, unexpected NOE correlations in NMR may align with X-ray data upon re-examining solvent-induced polymorphism .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions under varying conditions?

  • Methodological Answer : The sulfonyl chloride group undergoes SN2 mechanisms with strong nucleophiles (e.g., amines), while steric hindrance from iodine may slow reactivity. Key factors:
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions (e.g., hydrolysis) .
  • Catalysis : Additives like DMAP accelerate substitutions by stabilizing transition states .
  • Competitive Pathways : Monitor for sulfonate ester formation in protic solvents using LC-MS .

Q. How does the iodine substituent influence its stability and reactivity compared to non-halogenated analogs?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Iodine increases electrophilicity at the sulfonyl group, enhancing reactivity with nucleophiles but also susceptibility to hydrolysis .
  • Steric Effects : The bulky iodine atom may hinder access to the sulfonyl chloride in sterically crowded reactions .
  • Photostability : Iodine’s heavy atom effect may increase sensitivity to UV light, requiring amber glassware for storage .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Stepwise Chlorination : Use SOCl₂ in two stages (first for sulfonic acid activation, second for full conversion) to reduce HCl byproduct .
  • In Situ Quenching : Add molecular sieves to absorb moisture and prevent hydrolysis .
  • Continuous Flow Chemistry : Improve heat/mass transfer to minimize decomposition .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

  • Methodological Answer : Variations often stem from purity or polymorphic forms.
  • Repurification : Recrystallize from different solvents (e.g., EtOAc vs. hexane) .
  • DSC/TGA : Measure thermal behavior to identify polymorphs .
  • Cross-Validate Sources : Compare data from peer-reviewed journals over vendor catalogs (e.g., PubChem vs. commercial SDS) .

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